molecular formula C8H7F9 B12062283 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene

2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene

Cat. No.: B12062283
M. Wt: 274.13 g/mol
InChI Key: IILTXJIAJDFVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene is a fluorinated organic compound characterized by its unique structure, which includes a heptene backbone with multiple fluorine atoms. This compound is known for its high chemical stability and resistance to degradation, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene typically involves the fluorination of heptene derivatives. One common method includes the reaction of heptene with fluorinating agents such as hydrogen fluoride (HF) in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the desired positions on the heptene backbone .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production facilities are designed to maintain safety and efficiency, ensuring the high purity of the final product. The use of continuous flow reactors and advanced purification techniques helps achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while addition reactions can produce various alkylated derivatives .

Scientific Research Applications

2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical entities. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene stands out due to its specific structure, which provides a balance of stability and reactivity. Its multiple fluorine atoms contribute to its unique properties, making it valuable in applications where chemical resistance and stability are crucial .

Properties

Molecular Formula

C8H7F9

Molecular Weight

274.13 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoro-2-methylhept-2-ene

InChI

InChI=1S/C8H7F9/c1-4(2)3-5(9,10)6(11,12)7(13,14)8(15,16)17/h3H,1-2H3

InChI Key

IILTXJIAJDFVEK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.